molecular formula C13F27I B12317444 Perfluorotridecyl iodide CAS No. 376-04-5

Perfluorotridecyl iodide

Cat. No.: B12317444
CAS No.: 376-04-5
M. Wt: 796.00 g/mol
InChI Key: DSXBFFPIBZRADQ-UHFFFAOYSA-N
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Description

Perfluorotridecyl iodide is a perfluorinated compound with the chemical formula C₁₃F₂₇I. It is characterized by its high stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The presence of both perfluorinated carbon chains and an iodine atom contributes to its distinct reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotridecyl iodide can be synthesized through several methods, including:

    Direct Fluorination: This involves the direct fluorination of tridecyl iodide using elemental fluorine under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine.

    Electrochemical Fluorination: This method uses an electrochemical cell to fluorinate tridecyl iodide. It is a more controlled process and can yield high-purity this compound.

    Photochemical Reactions: Utilizing ultraviolet light to initiate the reaction between tridecyl iodide and fluorine gas.

Industrial Production Methods: Industrial production often employs electrochemical fluorination due to its scalability and ability to produce high-purity compounds. The process involves passing an electric current through a solution of tridecyl iodide in a fluorinated solvent, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Perfluorotridecyl iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of perfluorotridecane.

    Oxidation Reactions: Oxidation can yield perfluorotridecanoic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

    Substitution: Perfluorotridecanol, perfluorotridecylamine.

    Reduction: Perfluorotridecane.

    Oxidation: Perfluorotridecanoic acid.

Scientific Research Applications

Perfluorotridecyl iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various perfluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

    Biology: Due to its stability and inertness, it is used in biological studies to investigate the effects of perfluorinated compounds on living organisms.

    Medicine: It is explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: It is used in the production of high-performance lubricants, surfactants, and coatings due to its chemical resistance and stability.

Mechanism of Action

The mechanism of action of perfluorotridecyl iodide involves its ability to form strong bonds with other molecules due to the presence of the iodine atom. This allows it to participate in various chemical reactions, such as substitution and addition reactions. The perfluorinated carbon chain provides stability and resistance to degradation, making it effective in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

  • Perfluorodecyl iodide (C₁₀F₂₁I)
  • Perfluorooctyl iodide (C₈F₁₇I)
  • Perfluorododecyl iodide (C₁₂F₂₅I)

Comparison: Perfluorotridecyl iodide is unique due to its longer carbon chain compared to perfluorodecyl iodide and perfluorooctyl iodide. This longer chain provides enhanced stability and different reactivity patterns. Compared to perfluorododecyl iodide, this compound has a slightly longer chain, which can influence its physical properties and reactivity. The presence of the iodine atom in all these compounds allows for similar types of reactions, but the chain length can affect the reaction conditions and products formed.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-13-iodotridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13F27I/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXBFFPIBZRADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F27I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880138
Record name Perfluorotridecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-04-5
Record name Perfluorotridecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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